1,3,6,8-Tetrachloro-9-decyl-9H-carbazole
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Overview
Description
1,3,6,8-Tetrachloro-9-decyl-9H-carbazole is a polyhalogenated carbazole derivative. This compound is known for its unique chemical structure, which includes four chlorine atoms and a decyl chain attached to a carbazole core. It is used primarily in environmental testing and research, particularly for the determination of multi-residue of polyhalogenated carbazoles in aquatic sediments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole typically involves the chlorination of 9-decyl-9H-carbazole. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective chlorination at the 1, 3, 6, and 8 positions of the carbazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetrachloro-9-decyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups replacing the chlorine atoms .
Scientific Research Applications
1,3,6,8-Tetrachloro-9-decyl-9H-carbazole has several scientific research applications, including:
Environmental Testing: It is used as a standard for the determination of polyhalogenated carbazoles in aquatic sediments.
Chemistry: The compound is studied for its reactivity and potential use in the synthesis of other complex molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole involves its interaction with various molecular targets. The chlorine atoms and the decyl chain contribute to its unique reactivity and ability to interact with biological molecules. The compound can bind to specific enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrachloro-9H-carbazole: Lacks the decyl chain, making it less hydrophobic.
9-Decyl-3,6-dinitro-9H-carbazole: Contains nitro groups instead of chlorine atoms, leading to different reactivity and applications.
Uniqueness
1,3,6,8-Tetrachloro-9-decyl-9H-carbazole is unique due to the presence of both chlorine atoms and a decyl chain, which impart distinct chemical and physical properties. This combination makes it particularly useful in environmental testing and research .
Properties
CAS No. |
61911-59-9 |
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Molecular Formula |
C22H25Cl4N |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
1,3,6,8-tetrachloro-9-decylcarbazole |
InChI |
InChI=1S/C22H25Cl4N/c1-2-3-4-5-6-7-8-9-10-27-21-17(11-15(23)13-19(21)25)18-12-16(24)14-20(26)22(18)27/h11-14H,2-10H2,1H3 |
InChI Key |
LLLNWBIRFHMKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=C(C=C(C=C2Cl)Cl)C3=C1C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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